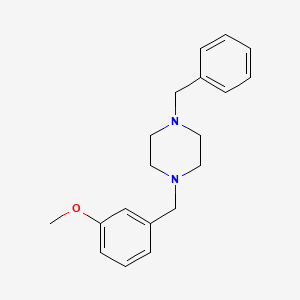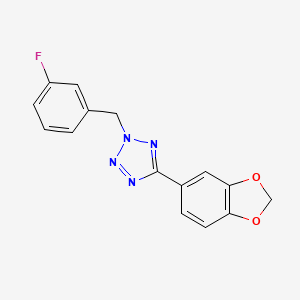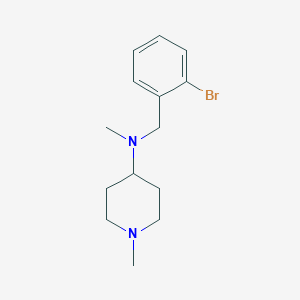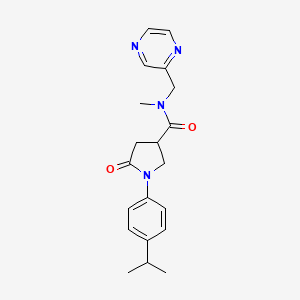![molecular formula C21H30N6O2 B5647853 2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647853.png)
2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, akin to the compound , involves methods like intramolecular spirocyclization of pyridine substrates and multi-component reactions (MCRs). These approaches allow for the efficient construction of the diazaspiro[5.5]undecane skeleton, a critical feature of the target molecule, via reactions that typically involve the activation of precursor molecules followed by cyclization processes to form the spirocyclic structure (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, including the spiro[5.5]undecan-3-one derivatives, has been elucidated through crystallographic studies and quantum chemical computations. These analyses reveal the spatial arrangement of atoms within the molecule and how this configuration influences its properties and reactivity. For instance, the crystal structure analysis confirms specific spatial groupings and the presence of hydrogen bonds, which could be relevant for understanding the structural features of the target compound (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include intramolecular cyclization, Michael addition, and reactions with nucleophiles, leading to the formation of various functionalized derivatives. The chemical reactivity of these compounds is significantly influenced by their unique structural features, such as the spirocyclic core and the presence of multiple functional groups (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Propiedades
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-9-[3-(5-methylpyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-17-3-9-24-27(17)11-5-20(29)25-12-7-21(8-13-25)6-2-19(28)26(15-21)10-4-18-14-22-16-23-18/h3,9,14,16H,2,4-8,10-13,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJSPDZRPOMCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(hydroxymethyl)-4-methylphenyl]-2-methyl-1(2H)-phthalazinone](/img/structure/B5647770.png)
![3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5647777.png)
![1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)


![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)

![4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5647827.png)

![8-methoxy-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5647857.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5647865.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)

